molecular formula C22H26BrN3O4 B302287 N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide

N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide

Cat. No. B302287
M. Wt: 476.4 g/mol
InChI Key: VRVPOYFJIOJWPA-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a hydrazide derivative that has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood. However, it has been suggested that this compound may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. Furthermore, it has been hypothesized that this compound may exhibit its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of different bacterial strains, and it has been suggested that this compound may have a broad-spectrum antimicrobial activity. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its potential anticancer activity.

Advantages and Limitations for Lab Experiments

N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has various advantages and limitations for lab experiments. One of the advantages of this compound is its potential broad-spectrum antimicrobial activity, which makes it a valuable candidate for the development of new antibiotics. Additionally, this compound has been shown to exhibit potential anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are various future directions for research on N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide. One of the future directions is to investigate the potential of this compound as a new antibiotic against different bacterial strains. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, more research is needed to investigate the potential of this compound as a new anticancer drug and to identify the optimal dosage and administration route. Finally, future research should focus on improving the solubility and bioavailability of this compound to enhance its efficacy.

Synthesis Methods

The synthesis of N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been achieved using different methods. One of the methods involves the reaction of 3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with 2-(4-morpholinyl)acetic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the product is obtained after purification using column chromatography.

Scientific Research Applications

N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been investigated for its potential therapeutic applications in various scientific research studies. This compound has been found to exhibit antimicrobial activity against different bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, this compound has been studied for its potential anticancer activity, and it has been found to exhibit cytotoxic effects against different cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

Molecular Formula

C22H26BrN3O4

Molecular Weight

476.4 g/mol

IUPAC Name

N-[(Z)-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C22H26BrN3O4/c1-16-3-5-17(6-4-16)15-30-22-19(23)11-18(12-20(22)28-2)13-24-25-21(27)14-26-7-9-29-10-8-26/h3-6,11-13H,7-10,14-15H2,1-2H3,(H,25,27)/b24-13-

InChI Key

VRVPOYFJIOJWPA-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=N\NC(=O)CN3CCOCC3)OC

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=NNC(=O)CN3CCOCC3)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=NNC(=O)CN3CCOCC3)OC

Origin of Product

United States

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